molecular formula C13H16N4O2 B11981987 2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one

2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11981987
M. Wt: 260.29 g/mol
InChI Key: XCGPMFWXNLSKQX-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a unique structure that combines an aminophenyl group, a morpholine ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminophenylhydrazine with morpholine and an appropriate ketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The pyrazolone core may participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-aminophenyl)-5-morpholin-4-yl-4H-pyrazol-3-one

InChI

InChI=1S/C13H16N4O2/c14-10-1-3-11(4-2-10)17-13(18)9-12(15-17)16-5-7-19-8-6-16/h1-4H,5-9,14H2

InChI Key

XCGPMFWXNLSKQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)N

Origin of Product

United States

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